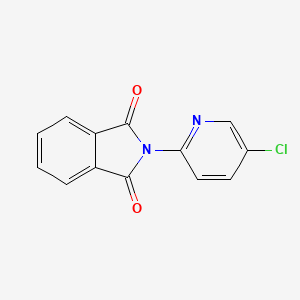

N-(5-Chloro-2-pyridyl)phthalimide

Description

Overview of Phthalimide (B116566) Chemistry and Significance in Organic Synthesis

Phthalimides are a well-established class of organic compounds, characterized by an isoindole-1,3-dione core. rsc.org They are of considerable importance in organic synthesis, primarily serving as versatile building blocks and protecting groups. rsc.org One of the most notable applications of phthalimides is in the Gabriel synthesis, a robust method for the preparation of primary amines. nih.gov This reaction utilizes the phthalimide anion as a surrogate for ammonia, allowing for the controlled alkylation to form N-alkylphthalimides, which can then be hydrolyzed to release the desired primary amine. nih.gov

Beyond their role in amine synthesis, phthalimides are integral to the creation of a wide array of biologically active molecules. rsc.org Their rigid structure and ability to participate in various chemical transformations make them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. rsc.org The phthalimide framework is present in several pharmaceuticals and is explored for its potential in agrochemicals and dyes. rsc.org

Historical Context of N-Substituted Phthalimides

The journey of N-substituted phthalimides in chemical research began in the late 19th century with the development of the Gabriel synthesis by Siegmund Gabriel in 1887. This discovery provided a reliable method for the synthesis of primary amines, which were otherwise challenging to obtain in pure form. Over the decades, the scope of N-substituted phthalimides expanded significantly. Initially valued as synthetic intermediates, their direct biological activities started to gain recognition. Researchers began to explore how modifying the substituent on the nitrogen atom could lead to a diverse range of pharmacological effects. This has led to the development of numerous phthalimide derivatives with applications in medicine and beyond.

Rationale for Focused Research on N-(5-Chloro-2-pyridyl)phthalimide

The specific interest in this compound stems from the broader understanding that the introduction of heterocyclic and halogen-containing moieties can significantly influence the biological and physicochemical properties of a molecule. The pyridine (B92270) ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions.

The presence of a chlorine atom, an electron-withdrawing group, can further modulate the electronic properties of the molecule, potentially enhancing its biological activity or altering its metabolic stability. nih.gov Structure-activity relationship studies on other phthalimide derivatives have shown that the nature and position of substituents on the N-aryl or N-alkyl group are critical for their biological effects. nih.govmdpi.com For instance, research on phthalimide-based alpha-glucosidase inhibitors indicated that the introduction of electron-withdrawing groups like chlorine can influence their potency. nih.gov Similarly, studies on N-pyridyl-carboxamides have demonstrated that the substitution pattern on the pyridine ring affects their analgesic and anti-inflammatory properties. mdpi.com

Therefore, the synthesis and study of this compound are driven by the hypothesis that the unique combination of the phthalimide scaffold with a chloro-substituted pyridine ring could lead to novel compounds with interesting biological activities, worthy of investigation for potential applications in drug discovery and material science.

Scope and Objectives of Academic Investigations into the Compound

Academic investigations into this compound and related compounds are typically multifaceted. The primary objectives of such research can be summarized as follows:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to this compound. A known method involves the reaction of phthalic anhydride (B1165640) with 2-amino-5-chloropyridine (B124133). prepchem.com Detailed characterization of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is crucial to confirm its structure and purity. X-ray crystallography may also be employed to determine its three-dimensional molecular structure. nih.gov

Exploration of Biological Activity: A major focus of research is the screening of this compound for a wide range of biological activities. Given the known properties of other phthalimide derivatives, this could include testing for anti-inflammatory, antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds with variations in the substitution pattern, researchers aim to establish a clear structure-activity relationship. nih.govnih.govmdpi.com This helps in understanding which structural features are essential for the observed biological effects and guides the design of more potent and selective analogs.

Investigation of Physicochemical and Material Properties: Beyond biological applications, there is interest in the physicochemical properties of such molecules. This includes studying their potential use in supramolecular chemistry, where the planar phthalimide and pyridine moieties can participate in non-covalent interactions to form organized structures. acs.org

A synthesis for this compound has been reported as follows:

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Melting Point | Reference |

|---|---|---|---|---|---|---|

| Phthalic anhydride (30g) | 2-Amino-5-chloropyridine (26g) | Xylene (500 ml) | Heated at reflux (120° C) for 4-5 hours | 89% | 153-155°C | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O2/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQAHKGAKUEWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339257 | |

| Record name | N-(5-Chloro-2-pyridyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36935-88-3 | |

| Record name | N-(5-Chloro-2-pyridyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of N 5 Chloro 2 Pyridyl Phthalimide

Electron Transfer Processes in Phthalimide (B116566) Chemistry

The photochemistry of phthalimides is largely characterized by photoinduced electron transfer (PET) processes. rsc.orgphotobiology.comjcu.edu.au The phthalimide system, with its high oxidizing power in both singlet and triplet excited states, readily accepts an electron from a suitable donor. jcu.edu.au This initial electron transfer step generates a radical ion pair, the subsequent reactions of which dictate the final product distribution. jcu.edu.au The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the excitation energy of the phthalimide and the redox potentials of the donor and acceptor. jcu.edu.au For N-alkylphthalimides, the first excited singlet state has an energy of approximately 3.8 eV, while the first excited triplet state is around 3.1 eV. jcu.edu.au

Single-electron transfer (SET) is a fundamental step in many reactions involving phthalimides. researchgate.netacs.org Upon excitation, the phthalimide moiety can accept a single electron from an electron donor, leading to the formation of a phthalimide radical anion and a donor radical cation. rsc.orgjcu.edu.au This process can be initiated under thermal, photochemical, or electrochemical conditions. researchgate.netacs.org Phthalimides have been identified as exceptionally efficient SET acceptors in reactions promoted by agents like samarium diiodide, which generates ketyl radical anion intermediates that can participate in reductive coupling reactions. nih.gov

The fate of the resulting radical ion pair is influenced by several factors, including the stability of the radicals and the presence of suitable leaving groups. jcu.edu.au The radical ions can undergo back electron transfer, which is a non-productive pathway, or they can proceed through further chemical transformations. jcu.edu.au

In the presence of electron donors, phthalimides can form charge-transfer (CT) complexes. bas.bg These complexes may form between a donor molecule and the ground state of the phthalimide or, more commonly, with the excited state. The formation of a CT complex can be a precursor to the full electron transfer that generates the radical ion pair. rsc.org

The interaction between an electron donor and the phthalimide can be influenced by solvent polarity and the electronic nature of substituents on both the phthalimide and the donor. dntb.gov.ua For instance, the formation of a donor-acceptor complex between potassium phthalimidate and acetonitrile (B52724) has been proposed as a key step in a visible-light-induced reaction, which then undergoes a single electron transfer to produce a phthalimide radical. rsc.org The study of CT complexes provides insight into the initial interactions that lead to productive photochemical reactions.

Radical-Mediated Transformations Involving Phthalimide Systems

The radical ions generated via SET from phthalimides are key intermediates in a variety of synthetic transformations. These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org

A significant and well-studied reaction pathway for phthalimides, particularly N-(acyloxy)phthalimides, is reductive or photoinduced decarboxylation. rsc.orgphotobiology.comresearchgate.net Following the initial SET from a carboxylate group to the excited phthalimide, the resulting carboxylate radical can undergo rapid decarboxylation to generate a carbon-centered radical and carbon dioxide. rsc.orgresearchgate.net

The general mechanism can be summarized as:

Excitation: The phthalimide (P) is excited by light to its singlet (¹P) or triplet (³P) state.

Electron Transfer: The excited phthalimide accepts an electron from the carboxylate (RCOO⁻) to form a radical ion pair [P•⁻ RCOO•].

Decarboxylation: The carboxylate radical rapidly loses CO₂ to form an alkyl radical (R•).

Further Reactions: The alkyl radical can then participate in various subsequent reactions.

This pathway has been utilized in both intramolecular and intermolecular reactions to form a diverse range of products. photobiology.comjcu.edu.au

The carbon-centered radicals generated from the decarboxylative fragmentation of N-(acyloxy)phthalimides or other radical precursors can undergo addition reactions to various acceptors. photobiology.comresearchgate.net For example, these radicals can be coupled to Michael-type acceptors. researchgate.net

In an intermolecular version of this reaction, N-methylphthalimide has been used as a model substrate where radicals generated from potassium alkyl carboxylates add to the phthalimide ring to form hydroxy phthalimidines in moderate to good yields. photobiology.com This demonstrates the utility of phthalimides in facilitating the formation of new C-C bonds through a radical addition mechanism.

General Nucleophilic and Electrophilic Reactivity Patterns

While much of the modern research on phthalimide reactivity focuses on radical and photochemical processes, the classical reactivity of the phthalimide ring system is also important. The carbonyl groups of the phthalimide are electrophilic and can be attacked by nucleophiles. youtube.com This reactivity is fundamental to the Gabriel synthesis of primary amines, where potassium phthalimide acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

Conversely, the nitrogen atom of the phthalimide is relatively non-basic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, deprotonation of the N-H bond in phthalimide itself is readily achieved with a base like potassium carbonate to form the nucleophilic potassium phthalimide. rsc.org

Nucleophilic Substitution Reactions

The reactivity of N-(5-Chloro-2-pyridyl)phthalimide is significantly influenced by the presence of the electron-deficient pyridine (B92270) ring and the chloro substituent, making it a substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is analogous to the reactions of other 2-chloropyridines and activated aryl halides. lookchem.comyoutube.com

The mechanism of these substitutions typically follows a two-step addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group.

The rate of these SNAr reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the phthalimide group. Studies on similar systems, such as 2-substituted N-methylpyridinium ions, show that these reactions are commonplace in medicinal and agrochemical synthesis. nih.govnih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, treatment of related chloropyrimidine carboxylates with dimethylamine (B145610) or sodium phenoxide results in the formation of the corresponding substitution products. rsc.org

The synthesis of the parent compound itself involves a nucleophilic reaction, specifically the condensation of 2-amino-5-chloropyridine (B124133) with phthalic anhydride (B1165640). prepchem.com This reaction is a variation of the Gabriel synthesis, which is a well-established method for forming primary amines from alkyl halides via a phthalimide intermediate. byjus.commasterorganicchemistry.com In the Gabriel synthesis, the phthalimide anion acts as a protected form of ammonia, attacking an alkyl halide in an SN2 reaction. masterorganicchemistry.com Subsequent hydrolysis or hydrazinolysis liberates the primary amine. masterorganicchemistry.com

Oxidation and Reduction Pathways

The phthalimide moiety within this compound is the primary site for oxidation and reduction reactions. The two carbonyl groups of the imide can undergo partial reduction to form hydroxylactams (3-hydroxy-2-substituted isoindolin-1-ones). nih.gov This transformation can be achieved using reducing agents like sodium borohydride. nih.gov

Conversely, the resulting hydroxylactam can be oxidized back to the parent phthalimide. A systematic study on the oxidation of various hydroxylactams demonstrated that several oxidizing agents could efficiently effect this conversion. nih.gov The research compared the performance of nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX). While all three reagents could achieve the desired oxidation, they differed in reaction times and purification requirements. The interchange between the phthalimide and its reduced hydroxylactam form can be synthetically useful, allowing the hydroxylactam to function as a protected form of the imide. nih.gov

Below is a table summarizing the conditions for the oxidation of a hydroxylactam back to the corresponding imide, based on a study of related substrates. nih.gov

| Oxidant | Equivalents | Solvent | Reaction Time (h) | Isolated Yield (%) |

| Nickel Peroxide (NiO₂) | 50 | Toluene (reflux) | 12 | 81 |

| PCC/SiO₂ | 3 | Dichloromethane | 8 | 60 |

| 2-Iodoxybenzoic Acid (IBX) | 3 | Acetonitrile | 1-3 | Good to Excellent |

This data is based on the oxidation of a 5-hydroxylactam-derived riboside back to its corresponding phthalimide and serves as a representative example of this transformation. nih.gov

The chloropyridine ring is generally stable under these conditions, although harsh oxidation or reduction could potentially affect it.

Advanced Mechanistic Elucidation Techniques and Studies

Kinetic Studies for Reaction Pathway Determination

Kinetic studies are crucial for determining the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, solvents, or temperature), researchers can elucidate reaction orders, rate-determining steps, and the nature of transition states.

For the nucleophilic aromatic substitution at the chloropyridine ring, kinetic investigations on analogous systems provide significant insights. For example, studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline (B41778) in various solvent mixtures have been conducted to understand the influence of the solvent on the reaction rate. bau.edu.lb Such studies often analyze rate coefficients as a function of solvent composition and apply models like the Kamlet-Taft multiparameter equation to quantify the contribution of solvent properties (e.g., polarity, hydrogen bond acidity/basicity) to the reaction kinetics. bau.edu.lb

Kinetic data for the reaction of piperidine (B6355638) with various 2-substituted N-methylpyridinium ions in methanol (B129727) revealed that the reactions are first-order in the pyridinium substrate but second-order in the piperidine nucleophile. nih.gov This suggests a mechanism where the rate-determining step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov

The hydrolysis of the phthalimide group has also been the subject of kinetic analysis. Studies on N-arylphthalimides show that the hydrolysis can be catalyzed by both acid and base. researchgate.net For instance, the hydrolysis of N-(2'-methoxyphenyl)phthalimide in the presence of HCl shows a linear increase in the observed pseudo-first-order rate constant (k_obs) with increasing acid concentration, indicating a specific acid-catalyzed pathway coexisting with an uncatalyzed reaction. researchgate.net

The following table presents kinetic data from a study on the acidic hydrolysis of a related compound, N-(2′-methoxyphenyl)phthalimide, which helps in understanding the potential hydrolytic pathways for the title compound. researchgate.net

| Compound | [HCl] Range (M) | Temperature (°C) | k₀ (s⁻¹) | kH (M⁻¹s⁻¹) |

| N-(2′-methoxyphenyl)phthalimide | 0.005 - 1.0 | 35 | 6.74 × 10⁻⁷ | 5.47 × 10⁻⁶ |

k₀ represents the rate constant for the [HCl]-independent pathway, and kH represents the rate constant for the [HCl]-dependent pathway. researchgate.net

These studies collectively demonstrate how kinetic analysis can differentiate between possible mechanistic pathways, such as stepwise SNAr versus concerted processes, and quantify the influence of the surrounding chemical environment.

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools for elucidating the reaction mechanisms of this compound at a molecular level. rsc.org These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile.

In the context of nucleophilic aromatic substitution, computational studies can help distinguish between different mechanistic possibilities. For example, DFT calculations have been used to investigate whether an SNAr reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or through a concerted (cSNAr) pathway where bond formation and bond breaking occur in a single step. nih.gov For some heterocyclic systems, computational studies have revealed that the transition state involves a carbon atom undergoing substitution that adopts an sp³-like geometry, which is characteristic of a concerted process. nih.gov

DFT calculations are also employed to understand the functionalization of phthalimides. rsc.org For instance, in reactions involving C-H activation, computational models can predict the most likely site of activation and clarify the role of catalysts. DFT calculations have revealed the possibility of both α-C–H and β-C–H activation in certain copper-catalyzed reactions to form N-substituted phthalimides. rsc.org

Computational studies on the dechlorination of organochlorine compounds by metal complexes also provide relevant insights. rsc.org These studies model the entire catalytic cycle, identifying key steps such as oxidative addition of the C-Cl bond to the metal center and calculating the turnover-determining states and frequencies. rsc.org While the specific system may differ, the principles of using DFT to model transition states and reaction energetics are directly applicable to potential catalytic transformations of this compound.

| Area of Study | Computational Method | Key Insights Provided | References |

| Nucleophilic Aromatic Substitution (SNAr) | DFT | Differentiation between stepwise and concerted mechanisms; characterization of transition state geometries. | nih.gov |

| Phthalimide Functionalization | DFT | Identification of rate-determining steps (e.g., C-H activation); elucidation of catalyst reaction cycles. | rsc.org |

| Dechlorination by Metal Complexes | DFT | Modeling of catalytic cycles; determination of turnover frequencies and turnover-determining states. | rsc.org |

| Electronic Properties of Coordination Polymers | DFT | Understanding of electronic bandgaps and properties influencing electrochemical behavior. | mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. For N-(5-Chloro-2-pyridyl)phthalimide, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and the 5-chloro-2-pyridyl rings. The phthalimide protons would likely appear as a set of multiplets in the downfield region of the spectrum, typically between 7.8 and 8.0 ppm, due to the electron-withdrawing effect of the adjacent carbonyl groups. The protons on the 5-chloro-2-pyridyl ring are expected to show characteristic splitting patterns (doublets and doublets of doublets) reflecting their coupling with each other. The chemical shifts would be influenced by the electronegativity of the chlorine atom and the nitrogen atom in the pyridine (B92270) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the phthalimide group, typically in the range of 165-170 ppm. The aromatic carbons of both the phthalimide and the pyridine rings would resonate in the 120-150 ppm region. The carbon atom attached to the chlorine atom (C-5 of the pyridine ring) would show a characteristic chemical shift, and its intensity might be affected by the quadrupolar moment of the chlorine nucleus.

Advanced NMR Techniques for Complex Structure Assignment (e.g., 2D NMR)

To definitively assign the proton and carbon signals, especially in cases of overlapping multiplets, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the phthalimide and the 5-chloro-2-pyridyl rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the phthalimide and the pyridine rings through the nitrogen atom and for assigning the quaternary (non-protonated) carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the molecule by showing through-space interactions between the protons of the two ring systems.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the phthalimide moiety. Key expected vibrational frequencies include:

C=O Stretching: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups, typically observed in the region of 1700-1800 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bond of the imide ring.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ characteristic of the C-H bonds on the aromatic rings.

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range due to the carbon-carbon double bonds within the aromatic rings.

C-Cl Stretching: A band in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic systems of the phthalimide and the 5-chloro-2-pyridyl rings. The conjugation between these two systems through the nitrogen atom would influence the position and intensity of these absorption maxima. The presence of the chlorine substituent and the nitrogen heteroatom would also have an effect on the electronic transitions.

Without experimentally obtained spectra, the following tables represent hypothetical data based on the analysis of similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.80 - 8.00 | m | Phthalimide-H |

| 7.50 - 7.70 | m | Pyridyl-H |

| 8.40 - 8.60 | d | Pyridyl-H (ortho to N) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 167.0 | C=O (Imide) |

| 150.0 | Pyridyl-C (C-2) |

| 145.0 | Pyridyl-C (C-6) |

| 138.0 | Pyridyl-C (C-4) |

| 134.0 | Phthalimide-C (quaternary) |

| 132.0 | Pyridyl-C (C-5) |

| 124.0 | Phthalimide-CH |

| 122.0 | Pyridyl-C (C-3) |

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1775, 1715 | Strong | C=O stretch (asymmetric and symmetric) |

| 3080 | Medium | Aromatic C-H stretch |

| 1590, 1470 | Medium | Aromatic C=C stretch |

| 1380 | Strong | C-N stretch |

| 750 | Medium | C-Cl stretch |

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~290 | Medium | π → π |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and the supramolecular organization of molecules, which are crucial for understanding a compound's properties and behavior.

Single Crystal X-ray Diffraction Analysis

The growth of a suitable single crystal of this compound is a prerequisite for single-crystal X-ray diffraction analysis. Although a specific crystal structure for this compound is not present in the Cambridge Crystallographic Data Centre (CCDC) as of the latest searches, data from analogous compounds, such as N-(2-Pyridylmethyl)phthalimide, provide a strong basis for predicting its crystallographic parameters. nih.gov It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1.

Illustrative Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-14 |

| b (Å) | ~7-9 |

| c (Å) | ~14-16 |

| α (°) | 90 |

| β (°) | ~100-110 |

| γ (°) | 90 |

| Volume (ų) | ~1400-1600 |

| Z | 4 |

This data is hypothetical and based on values reported for structurally similar phthalimide derivatives.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

| C-N (imide) | ~1.40 Å |

| C=O (imide) | ~1.21 Å |

| C-Cl | ~1.74 Å |

| C-N-C (imide) | ~112° |

| O=C-N (imide) | ~125° |

| Dihedral Angle (Phthalimide-Pyridyl) | ~80-90° |

These values are illustrative and based on standard bond lengths and angles for similar functional groups.

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry and elemental analysis are essential techniques for confirming the molecular formula and purity of a synthesized compound.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For this compound, the mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak is also anticipated. Fragmentation patterns would likely involve the cleavage of the bond between the phthalimide and pyridyl moieties, as well as the loss of CO groups from the phthalimide core. nih.govnist.gov

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages should closely match the calculated values for the molecular formula C₁₃H₇ClN₂O₂.

Expected Analytical Data for this compound

| Analysis | Expected Result |

| Mass Spectrometry (EI) | [M]⁺ at m/z 258, [M+2]⁺ at m/z 260 |

| Elemental Analysis | C, 60.37%; H, 2.73%; N, 10.83% |

| Molecular Formula | C₁₃H₇ClN₂O₂ |

| Molecular Weight | 258.66 g/mol |

The mass spectrometry data is predicted based on the molecular weight and isotopic distribution. The elemental analysis values are calculated from the molecular formula.

A synthesis for this compound has been reported, yielding the product with a melting point of 153-155 °C. prepchem.com This experimental value provides a useful reference for the identity and purity of the compound.

Theoretical and Computational Chemistry Studies on N 5 Chloro 2 Pyridyl Phthalimide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for analyzing the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties. For a molecule like N-(5-Chloro-2-pyridyl)phthalimide, DFT studies typically employ hybrid functionals, such as the widely used B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy researchgate.netresearchgate.net.

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy structure. This process determines the most stable three-dimensional arrangement of atoms by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Representative Geometric Parameters from DFT Optimization of Related Phthalimide (B116566) Structures

This table illustrates typical bond lengths and angles that would be determined through a DFT geometry optimization. The values are based on general findings for phthalimide and pyridine (B92270) derivatives.

| Parameter | Description | Typical Value (Å or °) |

| C=O | Carbonyl bond length in phthalimide group | ~1.22 Å |

| C-N | Bond length between phthalimide N and pyridyl C | ~1.45 Å |

| C-Cl | Bond length of the chloro-substituent on the pyridine ring | ~1.74 Å |

| C-N-C | Bond angle within the imide ring | ~110-112° |

| Dihedral Angle | Torsional angle between the phthalimide and pyridine rings | Expected to be large (> 60°) |

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity irjweb.com.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions and electronic transitions.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phthalimide ring system, which acts as the primary electron-donating part. The LUMO is anticipated to be distributed across the electron-deficient 5-chloropyridyl ring, which serves as the electron-accepting moiety. The energy gap for this compound would dictate its potential as an electronic material and its reactivity in chemical processes. Studies on similar aromatic systems show that the choice of DFT functional can significantly influence the calculated gap, but the qualitative distribution of the orbitals remains consistent reddit.comnih.gov.

Table 2: Illustrative HOMO-LUMO Energies and Gaps for Aromatic Heterocycles

This table provides example energy values from DFT calculations on related compounds to demonstrate the concept of the HOMO-LUMO gap.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Example Phenyl-Pyridine | -6.2 | -1.5 | 4.7 |

| Example Chloro-Pyridine chemrxiv.org | -7.0 | -2.1 | 4.9 |

| Example Phthalimide Derivative | -6.5 | -1.8 | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks nih.gov. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the two carbonyl oxygen atoms of the phthalimide group, making them primary sites for interaction with electrophiles or hydrogen bond donors. A negative potential would also be associated with the nitrogen atom of the pyridine ring and the chlorine atom. In contrast, positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic rings researchgate.netnih.gov.

Molecular Dynamics and Simulation Approaches

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and interactions with the environment.

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phthalimide nitrogen to the C2 carbon of the pyridine ring. The energy required to overcome this rotation is known as the rotational barrier.

Computational studies can map the potential energy surface as a function of the dihedral angle to determine the energy minima (stable conformers) and the transition states (energy maxima) that separate them. DFT calculations on related N-aryl imides have been used to determine these barriers. For instance, studies on N-benzhydrylformamides revealed significant rotational barriers of 20-23 kcal/mol for the formyl group rotation nih.gov. Another study on 4-Azido-N-Phenylmaleimide calculated a low rotational barrier of around 0.15-0.17 eV (3.5-3.9 kcal/mol), indicating easy interconversion between isomers chemrxiv.org. For this compound, the barrier would be influenced by the steric clash between the phthalimide and pyridyl moieties, and its magnitude would determine the rate of interconversion between different twisted conformers at a given temperature.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium, which polarizes in response to the solute's charge distribution mdpi.comrsc.org.

For this compound, a polar solvent would be expected to stabilize charge separation within the molecule. This could have several consequences:

Structural Changes: The dihedral angle between the two ring systems might change slightly to accommodate solvent interactions.

Reactivity: The HOMO-LUMO energy gap could be altered, potentially increasing or decreasing the molecule's reactivity compared to the gas phase.

Spectral Shifts: The absorption and emission spectra (solvatochromism) would be affected by the polarity of the solvent.

Studies on related chlorinated molecules and other organic compounds have successfully used computational methods to model these solvent-dependent effects, showing how the choice of solvent can modulate a molecule's electronic properties nih.gov.

Intermolecular Interaction Analysis and Energy Frameworks

The supramolecular architecture and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. Computational analysis allows for the detailed characterization of these forces, which are crucial in determining the physical properties and stability of the solid-state structure. The molecule contains several key functional groups that dictate its interaction profile: the electron-rich aromatic systems of the phthalimide and chloropyridine rings, the electronegative carbonyl oxygen atoms, the pyridine nitrogen atom, and various C-H bonds that can act as weak hydrogen bond donors.

While this compound lacks classical hydrogen bond donors like O-H or N-H groups, its structure is amenable to the formation of extensive networks of weak C–H···O and C–H···N hydrogen bonds. These interactions, though individually weak, can collectively play a significant role in the stabilization of the crystal lattice. acs.org

The primary hydrogen bond acceptors in the molecule are the two carbonyl oxygen atoms of the phthalimide moiety and the nitrogen atom of the pyridyl ring. The hydrogen bond donors are the C-H groups on the aromatic rings. Computational studies on similar phthalimide and pyridine-containing structures reveal the prevalence of such non-classical hydrogen bonds in directing their self-assembly. acs.orgnih.gov For instance, studies on pyridone-based phthalimide fleximers have shown that C–H···O and C–H···N hydrogen bonds are key features of their supramolecular framework. acs.org Density Functional Theory (DFT) calculations are a powerful tool for analyzing these interactions, helping to predict bond lengths, strengths, and the topology of the resulting network. fip.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group (Molecule 1) | Acceptor Group (Molecule 2) | Interaction Type |

| C-H (Phthalimide Ring) | O=C (Phthalimide Moiety) | C–H···O |

| C-H (Chloropyridine Ring) | O=C (Phthalimide Moiety) | C–H···O |

| C-H (Phthalimide Ring) | N (Pyridine Ring) | C–H···N |

| C-H (Chloropyridine Ring) | N (Pyridine Ring) | C–H···N |

Aromatic or π-π stacking interactions are another critical non-covalent force expected to influence the crystal structure of this compound. wikipedia.org These interactions occur between the electron-rich π-systems of the phthalimide and chloropyridine rings. The molecule possesses two distinct aromatic moieties that can participate in such stacking: the bicyclic phthalimide system and the monochlorinated pyridine ring.

Computational and crystallographic analyses of related aromatic compounds, including phthalimide derivatives, frequently show that molecules arrange themselves to maximize these favorable π-π interactions. nih.gov These can manifest in several geometries, most commonly parallel-displaced or face-to-face arrangements, where the aromatic planes of adjacent molecules overlap. nih.gov In silico studies on some phthalimide derivatives have identified π-π stacking as a significant interaction contributing to their binding with biological targets. nih.gov The presence of the electron-withdrawing chlorine atom on the pyridine ring can modulate the electron density of that π-system, potentially leading to favorable π-stacking interactions with the relatively electron-rich phthalimide ring system of an adjacent molecule.

Table 2: Potential π-π Stacking Geometries in Crystalline this compound

| Interacting Rings | Potential Stacking Geometry |

| Phthalimide Ring ↔ Phthalimide Ring | Parallel-Displaced, T-shaped |

| Chloropyridine Ring ↔ Chloropyridine Ring | Parallel-Displaced, T-shaped |

| Phthalimide Ring ↔ Chloropyridine Ring | Parallel-Displaced, T-shaped |

Reaction Pathway Simulations and Transition State Characterization

The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride (B1165640) with 2-amino-5-chloropyridine (B124133). prepchem.com This reaction involves heating the reactants, often in a high-boiling solvent like xylene, to drive off water and form the stable imide ring. prepchem.com

Computational chemistry provides the tools to simulate this reaction pathway, offering insights into the mechanism, energetics, and the structure of transient species that are difficult to observe experimentally. Such simulations would typically employ quantum mechanical methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction.

The proposed reaction mechanism proceeds in two main stages:

Nucleophilic Attack and Ring Opening: The reaction initiates with the nucleophilic attack of the exocyclic nitrogen atom of 2-amino-5-chloropyridine on one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening of the anhydride to yield a phthalamic acid intermediate.

Intramolecular Cyclization and Dehydration: The second stage involves an intramolecular nucleophilic acyl substitution. The newly formed amide nitrogen attacks the remaining carboxylic acid group. This cyclization is followed by the elimination of a water molecule, a process facilitated by heat, to yield the final this compound product.

A theoretical study would focus on characterizing the geometry and energy of the reactants, intermediates, transition states, and products along this pathway. The transition state is the highest energy point on the reaction coordinate between an intermediate and the next step. Locating and characterizing these transition states (e.g., for the initial nucleophilic attack and for the rate-limiting dehydration step) is crucial for understanding the reaction kinetics and calculating the activation energy.

Table 3: Theoretical Stages for Reaction Pathway Simulation of this compound Synthesis

| Reaction Stage | Description | Key Species for Characterization |

| 1. Reactants | Initial state of separated molecules. | Phthalic anhydride, 2-amino-5-chloropyridine |

| 2. Transition State 1 (TS1) | Structure corresponding to the nucleophilic attack of the amine on the carbonyl carbon. | Tetrahedral transition state structure |

| 3. Intermediate 1 (INT1) | Ring-opened phthalamic acid derivative. | N-(5-chloro-2-pyridyl)phthalamic acid |

| 4. Transition State 2 (TS2) | Structure corresponding to the intramolecular cyclization and dehydration. | Transition state for water elimination |

| 5. Products | Final state of the formed imide and water. | This compound, Water |

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as Building Blocks in Complex Organic Transformations

N-(5-Chloro-2-pyridyl)phthalimide is a key intermediate for the synthesis of diverse organic compounds, owing to the reactivity of its constituent parts. The phthalimide (B116566) group can be used to introduce primary amines, while the chloro-pyridyl ring offers sites for various coupling reactions.

Precursors for Heterocyclic Compound Synthesis

Phthalimides are well-established precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govnih.gov The Gabriel synthesis, a classic method for preparing primary amines, utilizes the phthalimide group as a protected amine source. nih.gov This fundamental reactivity allows for the introduction of the amino group into various molecular scaffolds, which can then undergo further cyclization reactions to form new heterocyclic rings.

The this compound molecule itself can be a starting point for creating more complex heterocyclic systems. The presence of the chlorine atom on the pyridine (B92270) ring provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, enabling the attachment of various organic fragments. Subsequent manipulation of the phthalimide group, for instance, through hydrazinolysis to liberate the primary amine, can then facilitate intramolecular cyclization to construct novel fused heterocyclic systems. For example, multicomponent domino reactions (MDRs) have proven to be an efficient method for synthesizing a wide range of heterocycles. nih.gov While specific examples detailing the transformation of this compound into other heterocycles are an active area of research, its structural motifs are analogous to those used in the synthesis of bioactive molecules. hit2lead.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. nih.govyoutube.com Phthalimide and its derivatives are known to participate in various MCRs to generate complex heterocyclic structures. beilstein-journals.org

One notable example is the synthesis of heterocyclic phosphonates, where MCRs provide a straightforward route to these valuable compounds. beilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs) are particularly significant in heterocyclic synthesis. beilstein-journals.org The general reactivity of the phthalimide structure suggests that this compound could serve as a key component in such reactions, with the nitrogen atom of the phthalimide potentially acting as a nucleophile after an initial ring-opening step, or the entire phthalimide unit being incorporated into the final product. The development of new MCRs is a continuous effort in organic synthesis, and the use of functionalized phthalimides like the title compound offers opportunities for creating novel molecular diversity. youtube.com

Integration into Functional Materials Development

The robust nature of the phthalimide ring system and the electronic properties of the chloro-pyridyl group make this compound a promising candidate for the development of advanced functional materials.

Precursors for Polymer Synthesis

Phthalimide-containing polymers are recognized for their desirable properties, including high thermal stability and specific functionalities. nih.govnih.gov The incorporation of the phthalimide moiety into a polymer backbone can significantly enhance its thermal resistance. N-substituted phthalimide derivatives are also utilized in the synthesis of polymers with applications as catalysts and other advanced materials. nih.gov

The general strategy involves the polymerization of monomers containing a phthalimide group. While direct polymerization of this compound may not be common, it can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer could then be polymerized or copolymerized to produce materials with tailored properties conferred by the chloro-pyridyl and phthalimide units.

| Polymer Property | Contribution of Phthalimide Moiety |

| Thermal Stability | The rigid, aromatic structure of the phthalimide ring enhances the thermal resistance of the polymer. |

| Functionality | The phthalimide group can be a precursor to primary amine functionalities for further polymer modification. |

Application in Organic Electronics (e.g., Organic Solar Cells, Organic Field-Effect Transistors)

The field of organic electronics relies on the development of novel organic semiconducting materials for devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs). youtube.comrsc.org Phthalimide derivatives have emerged as important building blocks in the synthesis of these materials.

Research has shown that synthetic methods developed for phthalimide derivatives can be applied to create building blocks for organic electronic devices. For instance, certain synthetic pathways for phthalimides are also employed in the synthesis of thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), a known component in organic solar cells and OFETs. nih.gov The electron-withdrawing nature of the phthalimide group can be utilized to tune the electronic properties of organic semiconductors, which is crucial for optimizing device performance. The development of solution-processed small-molecule organic solar cells has seen success with materials based on indacenodithiophene, demonstrating the potential for carefully designed organic molecules in this field. rsc.org

| Organic Electronic Device | Role of Phthalimide-based Compounds |

| Organic Solar Cells (OSCs) | Used as building blocks for donor or acceptor materials to optimize energy levels and charge transport. |

| Organic Field-Effect Transistors (OFETs) | Incorporated into organic semiconductors to influence charge carrier mobility and device stability. |

Contributions to Dye Chemistry Research

Phthalimide derivatives are integral to the synthesis of certain classes of dyes, particularly disperse dyes used for coloring synthetic fibers like polyester. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net The phthalimide structure can act as a key chromophoric or auxochromic group, influencing the color and fastness properties of the dye.

Studies on N-substituted phthalimide azo disperse dyes have shown that the nature of the substituent on the nitrogen atom can affect the spectral properties of the dye. researchgate.net For example, N-substitution can lead to a hypsochromic (blue) shift in the color. researchgate.net Furthermore, the planarity of the phthalimide ring contributes to strong intermolecular interactions, which can improve the fastness properties of the dye on the fabric. researchgate.net The synthesis of azo dyes using N-butyl substituted phthalimides has been reported, with the resulting dyes exhibiting absorption maxima in the visible range of 445–563 nm. dntb.gov.uaresearchgate.net The specific structure of this compound, with its potential for further functionalization, makes it a candidate for the development of novel dyes with specific color and performance characteristics.

| Dye Property | Influence of Phthalimide Structure |

| Color | The phthalimide ring can be part of the chromophore system, and substituents on the ring can tune the color. |

| Fastness | The planar structure can enhance dye-fiber interactions, leading to better wash and light fastness. |

| Dyeing Behavior | The hydrophobicity of the phthalimide moiety can affect the dyeing rate and levelness on synthetic fabrics. dntb.gov.uaresearchgate.net |

Role in Catalysis and Reaction Development

The unique structural characteristics of this compound and its parent phthalimide scaffold have positioned them as valuable entities in the advancement of modern organic synthesis. Their utility spans from serving as integral components in catalytic systems to facilitating the creation of novel synthetic strategies.

Phthalimide Derivatives as Catalyst Components or Ligands in Catalytic Cycles

Phthalimide derivatives have emerged as significant players in the field of catalysis, acting both as organocatalysts and as ligands for metal catalysts. One of the most prominent examples is N-hydroxyphthalimide (NHPI), which functions as a robust organocatalyst for a wide array of chemical transformations. nih.gov The catalytic activity of NHPI stems from its conversion to the phthalimide-N-oxyl (PINO) radical. nih.gov This stable radical species can efficiently abstract hydrogen atoms from organic substrates, initiating radical chain reactions for clean and effective bond formation. nih.gov A detailed investigation into the NHPI-catalyzed oxidation of benzylic centers using sodium chlorite (B76162) as the oxidant revealed that chlorine dioxide is the active oxidant that converts the N-hydroxyphthalimide anion to the catalytically active PINO radical. nih.gov

The versatility of phthalimides extends to photoredox catalysis. A ruthenium-based photoredox catalyst has been used in dual decarboxylative couplings between alkenyl carboxylic acids and N-(acyloxy)phthalimides, which are derived from aliphatic carboxylic acids. rsc.org This methodology proceeds under mild conditions and demonstrates high selectivity. rsc.org

Development of Novel Synthetic Methodologies Facilitated by the Compound's Structure

The this compound structure is a confluence of two important chemical moieties: the phthalimide group and the 5-chloropyridyl group. Both components contribute to its utility in developing new synthetic methods. The phthalimide group is a widely recognized building block in organic synthesis, valued for its role in pharmaceuticals, agrochemicals, and functional materials. acs.orgrsc.org

The synthesis of this compound itself is straightforward, typically achieved by reacting 2-amino-5-chloropyridine (B124133) with phthalic anhydride (B1165640) in a solvent like xylene at reflux. prepchem.com The 2-amino-5-chloropyridine precursor is also used to create other valuable reagents. For example, it can be converted to N-(5-Chloro-2-pyridyl)triflimide, a highly reactive triflating reagent used for synthesizing vinyl triflates under mild conditions. orgsyn.orgsigmaaldrich.com

Modern synthetic chemistry has seen the development of numerous innovative methods for creating the phthalimide core. rsc.orgorganic-chemistry.org These include:

Palladium-catalyzed oxidative carbonylation: This one-pot method uses readily available materials to form phthalimides with high atom economy. organic-chemistry.org

Metal-free multicomponent reactions: Using arynes, isocyanides, and carbon dioxide, N-substituted phthalimides can be synthesized under mild, metal-free conditions. organic-chemistry.org

Denitrogenative cyanation: A metal-free protocol for synthesizing phthalimides from 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source. acs.org

These advanced methodologies underscore the importance of the phthalimide scaffold and provide efficient pathways to compounds like this compound and its derivatives for further application.

Research into Agrochemical Precursors and Related Industrial Applications

The phthalimide scaffold is a "privileged scaffold" in medicinal and agricultural chemistry, known for its presence in a wide range of bioactive molecules. nih.gov Phthalimide derivatives have demonstrated significant potential in the agrochemical industry, particularly as insecticides. rsc.orgnih.gov Their hydrophobic nature allows them to cross biological barriers in vivo, contributing to their pharmacological and insecticidal effects. nih.gov The development of new, environmentally friendly pesticides is crucial due to growing resistance to existing agents and concerns about their accumulation in the environment. nih.gov

Recent research has focused on synthesizing and evaluating phthalimide derivatives for their insecticidal activity against major agricultural pests. In one study, a series of thirteen phthalimide derivatives were designed and tested against the female Caribbean fruit fly, Anastrepha suspensa. nih.gov The study identified several compounds with potent insecticidal activity. nih.govmdpi.com

The research highlights include:

Three compounds, 4a , 4c , and 4d , showed significant insecticidal effects. nih.gov

Compound 4a (N'-(4-aminobenzoyl)-N-(1,3-dioxoisoindolin-2-yl)benzohydrazide) was the most potent, with an LD₅₀ of 0.70 μ g/fly . nih.gov

In silico toxicity models predicted that compound 4a is less toxic than its precursors, suggesting it has strong potential as a component for developing novel, safer insecticides. nih.gov

The table below summarizes the insecticidal activity of the most effective phthalimide derivatives from this study. nih.govmdpi.com

| Compound | IUPAC Name | LD₅₀ (μg/fly) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4a | N'-(4-aminobenzoyl)-N-(1,3-dioxoisoindolin-2-yl)benzohydrazide | 0.70 | 70 | 222.2–222.6 |

| 4c | N'-(4-(aminomethyl)benzoyl)-N-(1,3-dioxoisoindolin-2-yl)benzohydrazide | 1.55 | 75 | 227.7–228.4 |

| 4d | N'-(4-aminobenzoyl)-N-(1,3-dioxoisoindolin-2-yl)-4-methylbenzohydrazide | 1.91 | 75 | 181.1–181.7 |

These findings demonstrate that the phthalimide structure is a key pharmacophore for creating potent insecticides. The ease of synthesis and the ability to modify the structure to tune biological activity make compounds like this compound and its analogs highly attractive candidates for the development of the next generation of agrochemicals. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for N-(5-Chloro-2-pyridyl)phthalimide Analogs

The exploration of new chemical space around the this compound core is a primary avenue for future research. While classical methods for the synthesis of N-substituted phthalimides are well-established, the development of more efficient, sustainable, and versatile synthetic strategies is a continuing goal. nih.gov Future efforts are anticipated to focus on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: There is a growing trend in employing metal-catalyzed reactions for the synthesis of N-aryl phthalimides. nih.gov Future research could focus on developing novel copper or palladium-catalyzed methods for the direct arylation of phthalimide (B116566) with 2,5-dichloropyridine, potentially offering higher yields and milder reaction conditions.

C-H Bond Functionalization: A significant advancement in synthetic chemistry is the direct functionalization of C-H bonds. nih.gov Future methodologies could target the selective functionalization of the pyridine (B92270) or phthalimide rings of this compound, allowing for the introduction of diverse functional groups without the need for pre-functionalized starting materials.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the discovery and optimization of new analogs. This approach would enable the rapid generation of a library of derivatives with varied substituents on either the phthalimide or the pyridyl moiety, facilitating structure-activity relationship studies.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents is a critical future direction. This includes solvent-free melt methods which have been used for the synthesis of other N-pyridylphthalimides. rsc.org

A comparative table of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Development of novel, highly active catalyst systems |

| C-H Bond Functionalization | Atom economy, step efficiency | Achieving high regioselectivity and functional group tolerance |

| Flow Chemistry | High throughput, precise control | Optimization of reactor design and reaction conditions |

| Green Chemistry | Sustainability, reduced environmental impact | Use of renewable feedstocks and biodegradable solvents |

Advanced Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and potential applications, guiding experimental efforts.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions, such as the formation of N-phenylphthalimide from phthalanilic acid, which has been studied using the Møller-Plesset perturbation (MP2) level of theory. mdpi.com This can aid in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Predictive Modeling of Biological Activity: For related phthalimide derivatives, molecular docking studies have been used to predict their interaction with biological targets. researchgate.netnih.gov Similar computational approaches could be applied to this compound to screen for potential biological activities and guide the design of new bioactive compounds.

Excited State Calculations: To explore the photophysical properties of this compound, time-dependent DFT (TD-DFT) calculations can be performed. This can predict absorption and emission spectra, providing insights into its potential as a fluorescent probe or in photochemically active materials.

The following table summarizes the potential applications of various computational methods:

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Geometry, HOMO/LUMO energies, charge distribution |

| Møller-Plesset Perturbation (MP2) | Reaction mechanism studies | Transition state energies, reaction pathways |

| Molecular Docking | Virtual screening | Binding affinities, interaction modes with biomolecules |

| Time-Dependent DFT (TD-DFT) | Photophysical properties | UV-Vis absorption, fluorescence emission spectra |

Exploration of New Ligand Design Principles in Coordination Chemistry

The pyridyl nitrogen and the phthalimide carbonyl groups of this compound make it a potentially versatile ligand in coordination chemistry. rsc.orgrsc.org Future research in this area is expected to explore new design principles to create novel metal complexes with unique properties and applications.

Multidentate Ligand Design: While this compound itself is likely to act as a monodentate or bidentate ligand, it can serve as a building block for more complex multidentate ligand systems. By incorporating other donor atoms into the phthalimide or pyridyl backbone, ligands with tailored coordination geometries and selectivities for specific metal ions can be designed.

Luminescent Metal Complexes: The coordination of N-pyridylphthalimide ligands to metal centers such as gold(I) has been shown to result in luminescent complexes. rsc.org Future work could explore the coordination of this compound to a range of transition metals (e.g., Re(I), Ir(III), Ru(II)) to develop new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Catalysis: Phthalimide ligands have been used to modulate the electronic properties of metal centers in catalysis. acs.orgacs.org The specific electronic properties imparted by the chloro-substituted pyridyl group in this compound could be harnessed to develop novel catalysts for a variety of organic transformations.

Supramolecular Chemistry: The planar phthalimide unit and the potential for hydrogen bonding and π-π stacking interactions make this compound an interesting component for the construction of supramolecular assemblies. rsc.org The coordination of this ligand to metal centers can be used to direct the formation of discrete coordination cages or extended coordination polymers with interesting structural and functional properties.

Integration of the Compound into Advanced Material Science Research

The unique combination of a rigid phthalimide core and a functionalizable pyridyl group suggests that this compound could be a valuable component in the development of advanced materials.

Polymer Science: The compound could be incorporated as a monomer or a pendant group in polymers. This could lead to materials with enhanced thermal stability, specific photophysical properties, or the ability to coordinate metal ions for catalytic or sensing applications. Research in polylactide-based materials for biomedical applications highlights the potential for functionalized polymers. mdpi.com

Organic Electronics: Phthalimide derivatives are known to possess electron-accepting properties. scispace.com This suggests that this compound and its derivatives could be investigated as components in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Nanomaterials: The functionalization of nanoparticles with this compound could impart new properties to the nanomaterials. For instance, it could be used to create fluorescent nanoprobes for bioimaging or to develop targeted drug delivery systems.

Chemosensors: The pyridyl nitrogen atom can act as a binding site for specific analytes. By monitoring changes in the photophysical properties of the compound upon binding, it may be possible to develop selective and sensitive chemosensors for the detection of metal ions or small molecules.

The potential applications in material science are summarized in the table below:

| Material Type | Potential Role of this compound | Desired Properties |

| Polymers | Monomer or functional pendant group | Enhanced thermal stability, photoluminescence |

| Organic Electronics | Electron-accepting material | High charge carrier mobility |

| Nanomaterials | Surface functionalizing agent | Targeted delivery, fluorescence imaging |

| Chemosensors | Recognition and signaling unit | High selectivity and sensitivity |

Conclusion

Summary of Key Research Contributions

The primary research contribution concerning N-(5-Chloro-2-pyridyl)phthalimide is its well-defined synthesis. The compound is prepared through the reaction of 2-amino-5-chloropyridine (B124133) with phthalic anhydride (B1165640). prepchem.com In a typical procedure, these reactants are heated at reflux in a solvent like xylene, leading to the formation of the target imide with the removal of water. This method has been shown to produce this compound in high yield. prepchem.com

Key data from a representative synthesis are summarized below:

| Parameter | Value | Reference |

| Starting Materials | Phthalic anhydride, 2-amino-5-chloropyridine | prepchem.com |

| Solvent | Xylene | prepchem.com |

| Reaction Condition | Reflux (4 to 5 hours) | prepchem.com |

| Yield | 89% | prepchem.com |

| Melting Point | 153-155 °C | prepchem.com |

While extensive crystallographic or in-depth biological studies on this specific molecule are not widely published, the characterization via melting point provides a foundational piece of data for this compound. The research, therefore, establishes a reliable method for obtaining this compound, making it accessible for further investigation.

Significance of this compound in Academic Chemical Research

The significance of this compound in academic research stems from its identity as a member of the phthalimide (B116566) family of compounds. Phthalimides are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active molecules. researchgate.netrsc.orgnih.govmdpi.com The phthalimide structure, characterized by its hydrophobic nature, is a key pharmacophore that can enhance the ability of a molecule to cross biological membranes. researchgate.netmdpi.com

Derivatives of phthalimide have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netrsc.orgjapsonline.com The specific structure of this compound, which combines the phthalimide moiety with a chloropyridyl group, makes it a valuable intermediate for the synthesis of more complex molecules. The pyridine (B92270) ring is a common feature in many pharmaceuticals, and the chloro-substituent provides a reactive site for further chemical modifications, such as cross-coupling reactions.

Therefore, the academic significance of this compound lies in its potential as a building block for creating novel chemical entities with tailored biological or material properties. Its synthesis contributes to the library of functionalized N-pyridylphthalimides available to researchers for drug discovery and materials science applications.

Outlook for Future Scholarly Endeavors

Future scholarly endeavors involving this compound are likely to proceed in several directions. Given the wide-ranging biological activities of related phthalimide derivatives, a primary focus would be the exploration of its potential pharmacological effects. japsonline.comjapsonline.com This could involve screening for antimicrobial, antifungal, anticancer, or anti-inflammatory activity. researchgate.netnih.gov

A second avenue for future research is in synthetic chemistry. The compound could be used as a precursor for the synthesis of more elaborate molecules. For instance, the chlorine atom on the pyridine ring could be substituted to introduce different functional groups, thereby creating a library of novel compounds for further study.

Furthermore, there is an opportunity for detailed physicochemical characterization. Studies involving single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure, which is crucial for understanding its properties and for computational studies like molecular docking. acs.orgnih.gov Such computational studies could help in predicting potential biological targets and designing new derivatives with enhanced activity. nih.govmdpi.com The investigation into its photophysical properties could also be of interest, as some phthalimide derivatives are known to be fluorescent. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(5-Chloro-2-pyridyl)phthalimide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between activated halopyridine derivatives (e.g., 5-chloro-2-nitropyridine) and phthalimide precursors. Protective strategies, such as using sodium hydroxide or potassium carbonate as bases, are critical to avoid N-alkylation side reactions. Characterization via IR, UV-Vis, and NMR spectroscopy confirms structural integrity . For multi-step pathways, intermediates like triflimide derivatives may be generated under inert conditions (e.g., THF at −78°C) using strong bases such as NaN(TMS)₂ .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1770 cm⁻¹) and pyridyl C-Cl vibrations (~650 cm⁻¹).

- ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.5–8.5 ppm, while phthalimide aromatic signals appear at δ 7.6–7.8 ppm.

- RP-TLC : Used to evaluate hydrophobicity (via parameters) and correlate with log values for QSPR analysis .

- UV-Vis : Absorbance maxima (~280–320 nm) reflect conjugation between the pyridyl and phthalimide moieties .

Q. How is this compound utilized as a building block in organic synthesis?

- Methodological Answer : The compound serves as a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive 5-chloro substituent. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids enable aryl-aryl bond formation, as demonstrated in the synthesis of nicotinic acetylcholine receptor ligands .

Advanced Research Questions

Q. How can QSPR models predict physicochemical properties of this compound derivatives?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) studies correlate structural descriptors (e.g., Hammett σ constants, molar refractivity) with properties like and . For nitroaryloxy-phthalimide analogs, regression models using DFT-calculated parameters (e.g., dipole moment, HOMO-LUMO gaps) achieve , enabling predictive design of derivatives with tailored hydrophobicity or optical properties .

Q. What experimental strategies resolve contradictions in reaction yields during palladium-catalyzed cross-couplings?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., dehalogenation or ligand decomposition). Mitigation strategies include:

- Temperature Control : Lower temperatures (−78°C to 0°C) suppress undesired pathways.

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity for C-Cl activation over β-hydride elimination.

- Additive Optimization : Use of silver salts (Ag₂CO₃) scavenges halide byproducts, improving catalytic efficiency .

Q. How does the electronic nature of the pyridyl substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing 5-chloro group activates the pyridine ring toward nucleophilic attack at the 2-position. Computational studies (e.g., NBO analysis) reveal increased positive charge density at the reaction site, accelerating substitutions with amines or alkoxides. Contrastingly, electron-donating groups (e.g., -OCH₃) reduce reactivity, necessitating harsher conditions (e.g., DMF at 120°C) .

Q. What precautions are required to address instability of phthalimide derivatives under alkaline conditions?

- Methodological Answer : this compound derivatives hydrolyze rapidly in basic media. To stabilize intermediates:

Retrosynthesis Analysis